N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide
Description
Properties
CAS No. |
61068-04-0 |
|---|---|
Molecular Formula |
C22H18N4O5S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18N4O5S/c1-14(27)25(32(2,30)31)16-9-7-15(8-10-16)23-22-18-5-3-4-6-20(18)24-21-13-17(26(28)29)11-12-19(21)22/h3-13H,1-2H3,(H,23,24) |
InChI Key |
HXETVTOHTZTQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-(Methanesulfonyl)-N-{4-[(3-Nitroacridin-9-yl)Amino]Phenyl}Acetamide
Retrosynthetic Analysis
The target compound is dissected into two primary intermediates:
- 3-Nitroacridin-9-amine : Serves as the acridine core with a nitro group at position 3 and an amine at position 9.
- N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide : Provides the sulfonamide-acetamide substituent for conjugation.
Coupling these intermediates via a Buchwald-Hartwig amination or nucleophilic aromatic substitution forms the final product.
Stepwise Synthesis
Synthesis of 3-Nitroacridin-9-amine
The acridine core is functionalized through nitration and amination:
- Nitration of Acridine :
Acridine is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at position 3.Acridine + HNO₃/H₂SO₄ → 3-Nitroacridine
Yield : 78% (reported for analogous nitrations).
- Amination at Position 9 :
3-Nitroacridine undergoes amination using ammonium hydroxide (NH₄OH) and copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C:3-Nitroacridine + NH₄OH/CuI → 3-Nitroacridin-9-amine
Reaction Time : 12 hours.
Yield : 65%.
Synthesis of N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide
Acetylation of 4-Aminophenylamine :
4-Aminophenylamine is acetylated with acetic anhydride ((CH₃CO)₂O) in dichloromethane (DCM) to form N-(4-aminophenyl)acetamide.4-Aminophenylamine + (CH₃CO)₂O → N-(4-Aminophenyl)AcetamideSulfonylation with Methanesulfonyl Chloride :
The acetamide is sulfonylated using methanesulfonyl chloride (MsCl) in pyridine at 0°C:N-(4-Aminophenyl)Acetamide + MsCl → N-(Methanesulfonyl)-N-(4-aminophenyl)Acetamide
Coupling of Intermediates
The final step involves coupling 3-nitroacridin-9-amine with N-(methanesulfonyl)-N-(4-aminophenyl)acetamide via a palladium-catalyzed Buchwald-Hartwig amination:
3-Nitroacridin-9-amine + N-(Methanesulfonyl)-N-(4-aminophenyl)Acetamide
→ this compound
Conditions :
Experimental Procedures and Optimization
Critical Reaction Parameters
Nitration of Acridine
- Temperature Control : Maintaining 0–5°C prevents over-nitration and byproducts.
- Acid Ratio : A 1:3 ratio of HNO₃ to H₂SO₄ maximizes regioselectivity for position 3.
Buchwald-Hartwig Amination
Purification and Characterization
Column Chromatography :
Spectroscopic Data :
Comparative Analysis of Synthetic Methods
Alternative Routes
Nucleophilic Aromatic Substitution :
Reductive Amination :
Yield Optimization Strategies
| Parameter | Standard Yield | Optimized Yield | Method Change |
|---|---|---|---|
| Pd Catalyst Loading | 70% (5 mol%) | 75% (7 mol%) | Increased to 7 mol% Pd(OAc)₂ |
| Reaction Time | 70% (24h) | 72% (30h) | Extended to 30h |
| Solvent | 70% (Toluene) | 68% (Dioxane) | Lower thermal stability |
Challenges and Mitigation
Byproduct Formation
Nitro Group Reduction
- Issue : Premature reduction of the nitro group during coupling.
- Solution : Avoid hydrogenation conditions; use inert atmosphere (N₂).
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitroacridine moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with proteins involved in cell signaling pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide
- CAS No.: 61068-04-0 (primary), 61068-06-2 (related butyramide variant)
- Molecular Formula : C₂₂H₁₈N₄O₅S
- Molecular Weight : 450.47 g/mol
- Key Features: Acridine Core: A planar, aromatic heterocycle known for DNA intercalation, often associated with anticancer and antimicrobial activities. Methanesulfonyl Group: Enhances solubility and may act as a pharmacophore or metabolic stabilizer. Acetamide Linker: Connects the methanesulfonyl and acridine moieties, influencing conformational flexibility.
Synthetic Relevance : The compound is synthesized via sulfonylation and acetylation reactions, similar to methods described for structurally related N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ().
Comparison with Similar Compounds
Structural Analogues with Acridine Moieties
Key Observations :
Acetamide Derivatives with Diverse Cores
Key Observations :
Key Observations :
- Mechanistic Divergence : Triazine derivatives target sodium channels (e.g., NaV1.7), while acridine-based compounds like the target focus on DNA intercalation .
- Structural Complexity : The target’s acridine core provides a larger planar structure compared to triazines, enabling distinct biological interactions.
Research Findings and Implications
- Anticancer Potential: The acridine core in the target compound is critical for DNA intercalation, a mechanism leveraged in anticancer therapies. The 3-nitro group may generate reactive oxygen species (ROS) upon reduction, enhancing cytotoxicity .
- Synthetic Challenges : Methanesulfonyl incorporation (as in the target) requires precise sulfonylation conditions, akin to methods in .
- Solubility vs. Bioactivity : While triazine derivatives () prioritize lipophilicity for membrane penetration, the target’s methanesulfonyl group balances solubility without compromising DNA binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
